[2-Methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanesulfonyl chloride
CAS No.: 1803567-40-9
Cat. No.: VC7953438
Molecular Formula: C6H5ClF3NO2S2
Molecular Weight: 279.7
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1803567-40-9 |
|---|---|
| Molecular Formula | C6H5ClF3NO2S2 |
| Molecular Weight | 279.7 |
| IUPAC Name | [2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanesulfonyl chloride |
| Standard InChI | InChI=1S/C6H5ClF3NO2S2/c1-3-11-5(6(8,9)10)4(14-3)2-15(7,12)13/h2H2,1H3 |
| Standard InChI Key | NLACIVCDBBHNKM-UHFFFAOYSA-N |
| SMILES | CC1=NC(=C(S1)CS(=O)(=O)Cl)C(F)(F)F |
| Canonical SMILES | CC1=NC(=C(S1)CS(=O)(=O)Cl)C(F)(F)F |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a 1,3-thiazole core substituted at the 2-position with a methyl group and at the 4-position with a trifluoromethyl group. A methanesulfonyl chloride moiety (-SO₂Cl) is attached to the 5-position of the heterocycle. The molecular formula is C₆H₅ClF₃NO₂S₂, with a molecular weight of 279.69 g/mol .
Table 1: Key Structural Identifiers
| Property | Value | Source |
|---|---|---|
| IUPAC Name | (2-methyl-4-(trifluoromethyl)thiazol-5-yl)methanesulfonyl chloride | |
| SMILES | CC1=NC(=C(S1)CS(=O)(=O)Cl)C(F)(F)F | |
| InChI Key | NLACIVCDBBHNKM-UHFFFAOYSA-N | |
| CAS Number | 1803567-40-9 |
The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the sulfonyl chloride group provides electrophilic reactivity for further functionalization .
Synthesis and Manufacturing
Table 2: Hypothetical Synthesis Steps
| Step | Reaction | Reagents/Conditions |
|---|---|---|
| 1 | Thiazole ring formation | Thiourea, α-bromoacetophenone, EtOH, reflux |
| 2 | Trifluoromethylation | TMSCF₃, CuI, DMF, 80°C |
| 3 | Sulfonation | ClSO₃H, CH₂Cl₂, 0°C → rt |
Suppliers such as Enamine and CymitQuimica offer the compound at 95% purity, priced at 749.00 €/50mg and 2,169.00 €/500mg, respectively .
Physical and Chemical Properties
Physicochemical Data
The compound is typically supplied as a white to off-white powder with a melting point and boiling point yet to be comprehensively reported. Its storage requires temperatures below -10°C under inert conditions to prevent hydrolysis of the sulfonyl chloride group .
Table 3: Physicochemical Profile
Reactivity
The sulfonyl chloride group undergoes nucleophilic substitution reactions with amines, alcohols, and thiols to yield sulfonamides, sulfonate esters, and sulfonyl thioethers, respectively. The trifluoromethyl group is electron-withdrawing, stabilizing the thiazole ring against electrophilic attack .
Applications in Research and Industry
Pharmaceutical Intermediates
Thiazole sulfonyl chlorides are pivotal in constructing sulfonamide-based drugs. For example, sulfamethoxazole (a sulfonamide antibiotic) shares structural motifs with this compound. The trifluoromethyl group may improve blood-brain barrier penetration in CNS-targeted therapies .
Agrochemical Development
In agrochemistry, sulfonyl chlorides serve as precursors to herbicides and fungicides. The trifluoromethyl group’s hydrophobicity enhances leaf adhesion and rainfastness .
Material Science
The compound’s sulfur-rich structure could be explored in conductive polymers or metal-organic frameworks (MOFs), though such applications remain speculative without direct literature evidence .
| Precaution | Recommendation |
|---|---|
| Personal Protection | Gloves, goggles, lab coat |
| First Aid | Flush eyes/skin with water, seek medical aid |
| Spill Management | Absorb with inert material, dispose as hazardous waste |
Environmental Impact
No ecotoxicity data are available, but sulfonyl chlorides generally require neutralization with bases (e.g., NaOH) before disposal to mitigate environmental release .
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